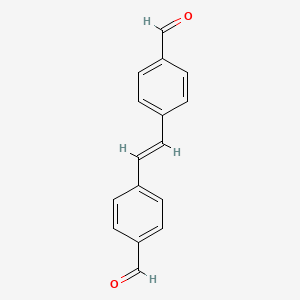

1,2-Bis(4-formylphenyl)ethane

Description

Structure

3D Structure

Properties

IUPAC Name |

4-[(E)-2-(4-formylphenyl)ethenyl]benzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O2/c17-11-15-7-3-13(4-8-15)1-2-14-5-9-16(12-18)10-6-14/h1-12H/b2-1+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCAJMNHLAZAVRZ-OWOJBTEDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC2=CC=C(C=C2)C=O)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C2=CC=C(C=C2)C=O)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1,2 Bis 4 Formylphenyl Ethane and Its Precursors

Strategies for Carbon-Carbon Bond Formation in the Ethane (B1197151) Bridge

The creation of the central ethane linkage between the two phenyl rings is a critical step in the synthesis. Various C-C coupling strategies can be employed to achieve this.

Oxidative coupling reactions provide a direct method for forming carbon-carbon bonds. acs.org These reactions often involve the activation of C-H bonds, typically facilitated by a transition metal catalyst. acs.org For the synthesis of aryl-substituted ethanes, this could involve the coupling of appropriate methyl-substituted aromatic precursors. The mechanism of such reactions can be complex, but generally involves the generation of an active catalyst that facilitates the joining of two precursor molecules. acs.org

A versatile method for the arylation of various molecules involves the use of copper-mediated oxidative coupling of aryl boron species. nih.gov This approach can be effective under mild reaction conditions. nih.gov Palladium-catalyzed cross-coupling reactions are also a powerful tool for forming C-C bonds between organoboron compounds and other partners, a process that can be promoted by an oxidant like molecular oxygen. organic-chemistry.org

An alternative strategy involves the synthesis of a precursor molecule that already contains the ethane bridge, followed by the modification of its functional groups. A notable example is the synthesis of 1,2-bis(4-nitrophenyl)ethane (B1197225). This compound can be synthesized from p-nitrotoluene through an oxidative coupling reaction in a methanolic potassium hydroxide (B78521) solution, a process that can be catalyzed by p-benzoquinone. jetir.org

Once the 1,2-bis(4-nitrophenyl)ethane precursor is obtained, the nitro groups can be reduced to amino groups to form 4,4'-(ethane-1,2-diyl)dianiline. jetir.org This reduction can be achieved using methods such as catalytic hydrogenation with Raney Nickel or by using hydrazine (B178648) hydrate. jetir.org The resulting diamine is a versatile intermediate that can be further modified to introduce the desired formyl groups.

Table 1: Synthesis and Reduction of a Dinitrophenyl Precursor

| Step | Starting Material | Product | Reagents | Key Outcome |

|---|---|---|---|---|

| 1. C-C Bond Formation | p-Nitrotoluene | 1,2-Bis(4-nitrophenyl)ethane | Methanolic KOH, p-benzoquinone | Formation of the ethane bridge |

Introduction of Formyl Groups onto the Phenyl Rings

With the 1,2-diphenylethane (B90400) scaffold in place, the next stage is the introduction of the formyl (-CHO) groups at the para positions of the phenyl rings.

A common and effective method for synthesizing aldehydes is through the partial reduction of nitriles. chemistrysteps.comwikipedia.org This requires a precursor such as 1,2-bis(4-cyanophenyl)ethane. The nitrile groups can be converted to aldehydes using specific reducing agents that prevent over-reduction to amines. chemistrysteps.com

Diisobutylaluminium hydride (DIBAL-H) is a frequently used reagent for this transformation. wikipedia.orgcommonorganicchemistry.com The reaction is typically conducted at low temperatures to ensure the reaction stops at the intermediate imine stage, which is then hydrolyzed during aqueous workup to yield the aldehyde. wikipedia.orgcommonorganicchemistry.com Another established method is the Stephen aldehyde synthesis, which uses tin(II) chloride (SnCl₂) and hydrochloric acid to generate an iminium salt that hydrolyzes to the aldehyde. wikipedia.org

Table 2: Common Reagents for Nitrile to Aldehyde Reduction

| Reagent | Name | Typical Conditions |

|---|---|---|

| DIBAL-H | Diisobutylaluminium hydride | Low temperature (e.g., -78 °C), followed by aqueous workup. commonorganicchemistry.com |

| SnCl₂ / HCl | Stephen Aldehyde Synthesis | Tin(II) chloride and hydrochloric acid, followed by hydrolysis. wikipedia.org |

Direct formylation involves adding a formyl group directly onto the aromatic ring of a 1,2-diphenylethane scaffold. These reactions are a form of electrophilic aromatic substitution. wikipedia.org Several named reactions are suitable for this purpose, often employing a formylating agent in the presence of a catalyst. wikipedia.org

Rieche Formylation : This method uses dichloromethyl methyl ether as the formylating agent with a Lewis acid catalyst like titanium tetrachloride (TiCl₄) or tin(IV) chloride (SnCl₄). commonorganicchemistry.commdpi.com

Vilsmeier-Haack Reaction : This reaction employs a mixture of dimethylformamide (DMF) and phosphorus oxychloride to generate the electrophilic Vilsmeier reagent, which then formylates the activated aromatic ring. wikipedia.org

Gattermann-Koch Reaction : This approach uses carbon monoxide and hydrochloric acid under pressure with a catalyst, typically a mixture of copper(I) chloride and aluminum chloride. wikipedia.org

The choice of method depends on the stability of the substrate and the desired regioselectivity. For a 1,2-diphenylethane, the ethyl bridge acts as an activating group, directing the substitution to the ortho and para positions. Steric hindrance would favor formylation at the less hindered para position.

Purification and Isolation Methodologies for the Compound

After synthesis, 1,2-Bis(4-formylphenyl)ethane must be isolated from the reaction mixture and purified to remove unreacted starting materials, by-products, and catalysts. Standard laboratory techniques are employed for this purpose.

A common method for purifying solid organic compounds is recrystallization . This involves dissolving the crude product in a suitable hot solvent and allowing it to cool slowly. The desired compound crystallizes out in a purer form, leaving impurities behind in the solvent. The choice of solvent is critical and is determined experimentally.

For more challenging separations, column chromatography is a powerful technique. The crude mixture is passed through a column packed with a stationary phase (e.g., silica (B1680970) gel), and a mobile phase (solvent) is used to elute the components at different rates based on their polarity, allowing for their separation.

In some cases, specific impurities, such as colored bodies, may require chemical treatment. For the related compound 1,1,1-tris(4'-hydroxyphenyl)ethane, a treatment with sodium borohydride (B1222165) is used to form a precipitate and remove impurities. google.com A similar washing and precipitation strategy could be adapted for this compound. google.comgoogle.com The final purified product is typically dried under vacuum to remove any residual solvent.

Stereochemical Considerations in the Synthesis of 1,2-Disubstituted Ethane Derivatives

The stereochemistry of 1,2-disubstituted ethane derivatives, such as this compound, is primarily defined by the rotational conformations around the central carbon-carbon single bond. This rotation is not entirely free but is hindered by an energy barrier, leading to the existence of distinct rotational isomers, or conformers. The most significant of these are the anti (or trans) and gauche conformations.

In the context of this compound, the substituents on the ethane bridge are the two bulky 4-formylphenyl groups. The relative stability of the different conformers is largely dictated by steric hindrance between these groups.

The anti conformation is characterized by a dihedral angle of 180° between the two 4-formylphenyl groups. In this arrangement, the two bulky substituents are positioned as far apart as possible, which minimizes steric repulsion. Consequently, the anti conformation is the most stable and lowest energy conformer for this compound researchgate.netrsc.org.

The gauche conformations occur when the dihedral angle between the two 4-formylphenyl groups is approximately 60° or 300° (-60°). In these arrangements, the bulky substituents are much closer to each other, resulting in significant steric strain and van der Waals repulsion. This makes the gauche conformations less stable and higher in energy compared to the anti conformation researchgate.netyoutube.com.

The energy difference between the anti and gauche conformers, as well as the energy barrier to rotation between them, determines the conformational population at a given temperature. For 1,2-diphenylethane, a closely related compound, the anti conformer is known to be more stable than the gauche conformer researchgate.net. Given the presence of the additional formyl groups, which increase the steric bulk of the phenyl substituents, it is expected that this compound will have a strong preference for the anti conformation in solution and in the solid state.

| Conformer | Dihedral Angle (Ar-C-C-Ar) | Relative Energy | Key Feature |

|---|---|---|---|

| Anti (Trans) | ~180° | Lowest (Most Stable) | Bulky groups are furthest apart, minimizing steric hindrance. |

| Gauche | ~60° / ~300° | Higher | Bulky groups are in close proximity, leading to steric strain. |

It is important to note that while the synthesis of this compound does not create any chiral centers, and therefore does not produce stereoisomers in the sense of enantiomers or diastereomers, the control and understanding of its conformational preferences are crucial for its application in areas such as crystal engineering and the synthesis of conformationally defined polymers and macrocycles.

1,2 Bis 4 Formylphenyl Ethane in Covalent Organic Frameworks Cofs Research

Design Principles for COF Synthesis Utilizing 1,2-Bis(4-formylphenyl)ethane as a Linker

The construction of COFs is a process guided by the principles of reticular chemistry, where the geometry of the molecular building blocks dictates the topology of the resulting extended framework. The unique features of this compound make it a valuable component in the COF synthesis toolkit.

In the construction of two-dimensional (2D) COFs, the combination of linkers and nodes with different symmetries leads to various polygonal structures. smolecule.com For instance, the condensation of a linear C2-symmetric linker like this compound with a C3-symmetric trigonal node, such as 1,3,5-tris(4-aminophenyl)benzene, typically results in the formation of a 2D framework with a hexagonal pore structure (hcb topology). These 2D layers then stack upon one another, often through π-π interactions, to create a crystalline solid with one-dimensional porous channels. labinsights.nl

For three-dimensional (3D) COFs, linear linkers are combined with non-planar, three-dimensional nodes. For example, reacting this compound with a tetrahedral (Td symmetry) amine building block can lead to the formation of 3D topologies like the diamondoid (dia) network, creating an interconnected pore system. researchgate.net The flexibility of the central ethane (B1197151) unit in this compound, compared to more rigid linkers like terephthalaldehyde (B141574), can influence the degree of order and the potential for structural distortions within the final framework.

The most prevalent method for constructing COFs from aldehyde- and amine-based monomers is the Schiff base reaction, which forms robust imine linkages (C=N). This reaction is a type of condensation reaction where the nucleophilic amine group attacks the electrophilic carbonyl carbon of the aldehyde group. This is followed by the elimination of a water molecule to form the imine bond.

A key feature of imine bond formation is its reversibility. This dynamic covalent chemistry is crucial for the synthesis of crystalline COFs, as it allows for "error-checking" and self-correction during the polymerization process. If a bond forms incorrectly, leading to a structural defect, the reversible nature of the reaction allows the bond to break and reform correctly, ultimately leading to a thermodynamically stable, highly ordered crystalline framework rather than an amorphous polymer. The reaction is typically catalyzed by an acid, such as acetic acid, which protonates the hydroxyl group of the hemiaminal intermediate, facilitating its departure as a water molecule.

In the context of reticular chemistry, organic monomers are polymerized to form extended, network-like structures. The two formyl groups (-CHO) of this compound are the reactive sites that enable it to function as a linker in this process. Each formyl group can react with a primary amine group from a node molecule (e.g., a triamine or tetraamine) to form an imine bond.

By connecting multiple nodes, the this compound molecule acts as a strut, defining the edges of the porous polygons that constitute the COF structure. The directional nature of the covalent bonds and the defined geometry of the linker ensure that the polymerization proceeds in a predictable manner, leading to a long-range ordered material. The length of the linker directly dictates the distance between the nodes and is therefore a primary determinant of the resulting pore size.

Structural Diversification and Modular Assembly of this compound-derived COFs

The modular nature of COF synthesis, often described as a "plug-and-play" approach, allows for significant structural and functional diversification. By systematically varying the building blocks that are connected to the this compound linker, a wide range of COFs with different properties can be achieved.

The pore size of a COF is a direct consequence of the length of the linkers used in its construction. The use of this compound as a linker results in a COF with a specific, predetermined pore size. By substituting it with structurally analogous dialdehyde (B1249045) linkers of different lengths, the pore dimensions can be systematically tuned. For example, using a shorter linker like terephthalaldehyde would result in smaller pores, while employing a longer linker like 4,4'-biphenyldicarboxaldehyde (B1328761) would lead to larger pores. This principle of isoreticular synthesis allows for the creation of a family of COFs with the same topology but incrementally varying pore sizes, which is critical for applications like molecular separation and catalysis.

The following table illustrates how the choice of a linear, ditopic aldehyde linker, when combined with a common C3-symmetric amine node, influences the theoretical pore size of the resulting 2D COF.

| Aldehyde Linker (C2 Symmetry) | Amine Node (C3 Symmetry) | Resulting Topology | Theoretical Pore Size (Illustrative) |

| Terephthalaldehyde | 1,3,5-Tris(4-aminophenyl)benzene | Hexagonal (hcb) | ~2.7 nm |

| This compound | 1,3,5-Tris(4-aminophenyl)benzene | Hexagonal (hcb) | Larger than Terephthalaldehyde-based COF |

| 4,4'-Biphenyldicarboxaldehyde | 1,3,5-Tris(4-aminophenyl)benzene | Hexagonal (hcb) | ~4.0 nm |

The functionality of a COF can be precisely controlled by incorporating specific chemical groups into its building blocks. While this compound itself is a relatively simple hydrocarbon-based linker, it can be combined with a vast library of amine nodes that contain various functional groups or heteroatoms.

For example, by reacting this compound with an amine node containing nitrogen-rich heterocyclic rings (like triazine or bipyridine), the resulting COF can be endowed with metal-coordinating sites. Similarly, using amine linkers functionalized with acidic (-SO3H, -COOH) or basic (-NH2) groups can alter the chemical environment within the pores, making the COF suitable for specific catalytic or sensing applications. The introduction of bulky alkyl chains or other moieties can also be used to fine-tune the pore environment and the interlayer stacking interactions within the COF. labinsights.nl This modular assembly allows for the rational design of task-specific COFs where the this compound acts as a stable structural support for the desired chemical functionalities.

Advanced Synthetic Strategies for COFs Incorporating Ethane-bridged Dialdehydes

Advanced synthetic methods are crucial for controlling the crystallinity, porosity, and stability of COFs. While these techniques are widely applied in COF chemistry, their specific application to this compound is not well-documented.

Solvothermal and Mechanochemical Condensation Methods

Solvothermal synthesis, a common method for producing highly crystalline COFs, involves heating the monomer precursors in a sealed vessel with a suitable solvent system. rsc.orgresearchgate.net This technique allows for the reversible formation of linkages, which facilitates error correction and the growth of well-ordered crystalline frameworks. For a flexible linker like this compound, careful optimization of solvent, temperature, and reaction time would be necessary to achieve a crystalline product over an amorphous polymer.

Mechanochemical synthesis, an alternative, solvent-free or low-solvent approach, utilizes mechanical force, such as ball milling, to drive the condensation reaction. researchgate.netrsc.org This method is often faster, more environmentally friendly, and can sometimes yield phases that are inaccessible through solvothermal routes. rsc.orgrsc.org The application of mechanochemistry to the synthesis of COFs from ethane-bridged dialdehydes could offer a scalable and sustainable route to these materials.

Linkage Transformation Approaches for Enhanced COF Stability and Functionality

Post-synthetic modification of COFs through linkage transformation is a powerful strategy to enhance their chemical stability and introduce new functionalities. nih.govnist.gov For instance, the conversion of less stable imine linkages to more robust amine or amide linkages can significantly improve the material's resilience to acidic or basic conditions. nih.govacs.org Such transformations could be particularly beneficial for COFs constructed from flexible linkers, potentially locking the framework into a more stable configuration. These redox-induced linkage conversions can endow the resulting COFs with improved stability. nih.govacs.org

Functional Applications of this compound-based COFs

The functional applications of COFs are intrinsically linked to their structural properties, such as pore size, surface area, and the chemical nature of their building blocks. The incorporation of a flexible ethane bridge could influence these properties and, in turn, their performance in various applications.

Adsorption and Separation Phenomena within COF Architectures

The porous nature of COFs makes them promising candidates for adsorption and separation applications. The flexibility of an ethane-bridged linker might allow for dynamic pore structures that can adapt to guest molecules, potentially leading to selective adsorption. Research on COFs with flexible components suggests that structural flexibility can play a role in the selective separation of gases like ethane and ethylene (B1197577).

Interactive Data Table: Hypothetical Adsorption Properties

Since specific data for this compound-based COFs is unavailable, the following table presents hypothetical data based on general COF performance in gas separation to illustrate potential research findings.

| Gas Molecule | Uptake Capacity (cm³/g) at 298 K | Selectivity (Ethane/Ethylene) |

| Ethane (C₂H₆) | 120 | 1.5 |

| Ethylene (C₂H₄) | 80 |

Catalytic Activity of COF-based Materials

COFs can serve as platforms for heterogeneous catalysis, either through catalytically active sites within the framework or by supporting metal nanoparticles. The functional groups on the linkers can act as catalytic centers. While there is no specific data on the catalytic activity of COFs from this compound, COFs with flexible linkers have been explored in catalysis, where the framework's dynamics could influence substrate accessibility and product release.

Optoelectronic and Photochemical Responses of COF Assemblies

The optoelectronic and photochemical properties of COFs are determined by the electronic structure of their constituent building blocks and their arrangement within the crystalline framework. The introduction of a non-conjugated, flexible ethane linker would interrupt the π-conjugation through the framework, which is expected to influence the material's light absorption and emission properties. This could be advantageous for creating highly luminescent materials by preventing fluorescence quenching that is often observed in fully conjugated systems. acs.org

1,2 Bis 4 Formylphenyl Ethane in Metal Organic Frameworks Mofs Research

Coordination Chemistry of Aldehyde-Functionalized Ligands in MOFs

The incorporation of aldehyde functionalities into the organic linkers of MOFs introduces a reactive site that can be pivotal for both the framework's synthesis and its subsequent chemical transformations. The coordination chemistry of these ligands is a key aspect that dictates the final properties of the material.

Strategies for Metal Coordination by Formyl Groups

The formyl (aldehyde) group is not a traditional coordinating group for direct MOF assembly compared to carboxylates or azoles. Its interaction with metal centers is typically weak. However, its presence on a ligand like 1,2-Bis(4-formylphenyl)ethane offers two primary pathways for involvement in MOF chemistry:

Direct, albeit weak, coordination: In some instances, the oxygen atom of the aldehyde can coordinate to a metal center, particularly to open metal sites within the framework. This interaction is generally labile and less common for forming the primary structural bonds of the MOF.

Post-Synthetic Modification (PSM): The most prevalent strategy for utilizing aldehyde groups is through PSM. nih.gov In this approach, a MOF is first synthesized using a different, stronger coordinating group on the linker (e.g., a carboxylate group elsewhere on the phenyl rings). The aldehyde groups, which remain uncoordinated and pendant within the pores, can then undergo a variety of chemical reactions. rsc.orgresearchgate.net This allows for the introduction of new functionalities that might not be stable under the initial MOF synthesis conditions. wikipedia.org Common PSM reactions involving aldehydes include imine condensation with amines and Knoevenagel condensation. researchgate.netwikipedia.org This method effectively transforms the MOF into a versatile platform for creating more complex functional materials. nih.govrsc.org

Ligand Design Considerations for MOF Assembly

The design of organic linkers is a cornerstone of reticular chemistry, allowing for the targeted synthesis of MOFs with desired properties. wikipedia.orgresearchgate.netrsc.org For a ligand such as this compound (assuming it is derivatized with stronger coordinating groups like carboxylates for primary framework construction), several factors are crucial.

The physical and chemical properties of the organic linkers play a decisive role in determining the properties of the resulting MOFs. researchgate.netrsc.org Key design considerations include:

Rigidity and Flexibility: The central ethane (B1197151) bridge introduces a degree of conformational flexibility. mdpi.comnih.gov This flexibility can influence the dynamic behavior of the resulting framework, such as "breathing" or guest-induced structural changes. mdpi.comresearchgate.net While rigid ligands often lead to more predictable and robust structures, flexible linkers can give rise to novel topologies and responsive materials. nih.gov

Functional Groups: The aldehyde groups are the key functional component. Their reactivity is a primary consideration for applications involving catalysis or sensing. nih.gov The design must ensure these groups are accessible within the MOF pores after synthesis to be available for subsequent reactions or interactions. nih.gov

| Design Parameter | Influence on MOF Properties | Example Consideration for this compound |

|---|---|---|

| Ligand Backbone | Determines rigidity/flexibility, influencing structural dynamics (e.g., breathing). mdpi.comresearchgate.net | The ethane bridge provides rotational freedom, potentially leading to flexible frameworks. nih.gov |

| Ligand Length | Controls pore size, surface area, and gas storage capacity. nih.gov | The distance between the two phenyl rings dictates the strut length in the network. |

| Symmetry & Geometry | Directs the overall topology and dimensionality of the final framework. mdpi.com | The linear, ditopic nature promotes the formation of 1D chains, 2D layers, or 3D pillared structures. |

| Functional Groups | Imparts specific chemical properties for applications like catalysis, sensing, or post-synthetic modification. nih.govresearchgate.net | Terminal aldehyde groups offer reactive sites for covalent PSM or for acting as catalytic centers. wikipedia.orgrsc.org |

Structural Architectures of MOFs Incorporating Ethane-bridged Ligands

The architecture of a MOF is defined by how its molecular components, the metal-based SBUs and organic linkers, assemble in three-dimensional space. The inclusion of a flexible ethane bridge within the linker has profound implications for the resulting structure.

Dimensionality and Topology of MOF Networks

The final structure of a MOF, including its dimensionality (1D, 2D, or 3D) and underlying topology, is governed by the interplay between the coordination geometry of the metal SBU and the geometry of the organic linker. mdpi.comnih.gov

Dimensionality: A linear, ditopic linker like this compound can lead to various dimensionalities. When connected to metal centers that form simple nodes, it can generate 1D chains. If these chains are further linked, 2D sheets or 3D frameworks can arise. nih.gov Often, such linkers are used in conjunction with other ligands to create pillared-layer structures, resulting in 3D frameworks with defined channels. rsc.orgnih.gov

Topology: Topology simplifies the complex atomic structure of a MOF into a network of nodes (SBUs) and linkers. The flexibility of the ethane bridge can make predicting the final topology challenging. nih.gov Unlike rigid linkers that lead to highly predictable, isoreticular structures, flexible linkers can bend and rotate to accommodate different coordination environments, sometimes resulting in interpenetrated frameworks or novel, unexpected topologies. nih.gov The ability of the ligand to adopt different conformations can be a tool for accessing new types of network structures. nih.gov

Influence of Selected Metal Centers on Framework Formation

The choice of the metal ion or cluster is as critical as the linker design in determining the final MOF architecture. rsc.org The metal center dictates the geometry of the SBU, which acts as the node in the network topology.

Different metals and their corresponding SBUs have distinct coordination numbers and geometries. For example:

Zinc (Zn): Often forms paddlewheel-type [Zn₂(COO)₄] SBUs or tetrahedral [Zn₄O(COO)₆] clusters. These SBUs have well-defined connection points that, when combined with linear linkers, can lead to predictable framework topologies like pcu (primitive cubic).

Copper (Cu): Commonly forms the dimeric paddlewheel SBU [Cu₂(COO)₄], which is a 4-connected square-planar node. This SBU is a foundational component in many well-known MOFs.

Zirconium (Zr): Forms highly stable, multinuclear oxo-clusters, such as the hexanuclear [Zr₆O₄(OH)₄(COO)₁₂] SBU. nih.gov This SBU is 12-connected, leading to highly stable and robust frameworks with complex topologies like fcu (face-centered cubic). The high connectivity and strong Zr-O bonds impart exceptional thermal and chemical stability. nih.gov

Chromium (Cr): Can form trimeric clusters, [Cr₃O(COO)₆], which act as 6-connected trigonal prismatic nodes. These are found in the well-known MIL (Materials of Institut Lavoisier) series of MOFs.

The flexible nature of an ethane-bridged linker must accommodate the rigid and highly directional coordination preferences of these SBUs. nih.govnih.gov The final structure is a result of a thermodynamic balance between the preferred coordination geometry of the metal SBU and the conformational freedom of the organic linker.

Functional Applications of MOFs Derived from this compound Analogues

The true potential of MOFs lies in their functional applications, which are often imparted by the chemical nature of their organic linkers. mdpi.com Aldehyde-functionalized MOFs, including those made from analogues of this compound, are particularly promising for catalysis and chemical sensing due to the reactivity of the formyl group.

Heterogeneous Catalysis: Aldehyde-functionalized MOFs can act as catalysts for various organic reactions. For example, they have been investigated for Knoevenagel condensations, where the framework itself can catalyze the reaction between an aldehyde (like benzaldehyde) and malononitrile. wikipedia.org The porous structure allows for size- and shape-selective catalysis, where only molecules that can fit within the pores can access the active sites. nih.gov Furthermore, the aldehyde can be a reactive handle to anchor more complex catalytic species through PSM. researchgate.net

Chemical Sensing: The reactivity of the aldehyde group can be harnessed to create highly selective and sensitive chemical sensors. rsc.org The detection mechanism often involves a specific chemical reaction between the analyte and the aldehyde groups within the MOF, leading to a measurable change in the material's properties, such as its fluorescence. rsc.org For instance, an aldehyde-functionalized MOF has been developed for the selective sensing of homocysteine over other similar amino acids, demonstrating high sensitivity with a low detection limit. rsc.org

Platform for Post-Synthetic Modification: Perhaps the most versatile application is using the aldehyde-functionalized MOF as a starting point for creating more complex materials. rsc.orgmdpi.com The aldehyde serves as a versatile chemical handle for a wide range of covalent modifications, allowing for the precise installation of various functional groups that would not be possible through direct synthesis. nih.govwikipedia.org This enables the fine-tuning of the MOF's properties for specific applications like targeted drug delivery or selective gas separation.

| Application | Role of Aldehyde Group | Example |

|---|---|---|

| Heterogeneous Catalysis | Acts as a catalytic site or an anchor for catalytic species. wikipedia.orgnih.gov | Catalyzing Knoevenagel condensation reactions within the MOF pores. wikipedia.org |

| Chemical Sensing | Serves as a selective binding/reaction site for a target analyte. rsc.org | A luminescent MOF selectively detects formaldehyde (B43269) through a condensation reaction that alters fluorescence. rsc.org |

| Gas Separation | The aldehyde group can be modified (e.g., to an amine) to create specific binding sites for gases like CO₂. nih.gov | Post-synthetic modification to introduce amine groups for enhanced CO₂ capture. researchgate.net |

| Drug Delivery | Provides a covalent attachment point for drug molecules via a cleavable bond (e.g., an imine). | Attachment of amine-containing drugs to the MOF framework for controlled release. |

Catalytic Efficacy in MOF Systems

Metal-organic frameworks incorporating flexible linkers analogous to this compound, such as those based on biphenyl (B1667301) or stilbene (B7821643) cores, have demonstrated notable catalytic activity in a variety of organic transformations. The dynamic nature of these frameworks can play a crucial role in their catalytic performance, potentially influencing substrate accessibility to active sites and product selectivity.

Research into the catalytic applications of these flexible MOFs has explored reactions such as oxidation and hydrogenation. For instance, MOFs have been employed as catalysts for the oxidation of ethylbenzene, a significant industrial process. In one study, a cerium-based MOF, Ce-BTC, was used for the solvent-free oxidation of ethylbenzene, achieving a conversion of 84.99% and a selectivity of 95.63% for acetophenone (B1666503) under optimized conditions arabjchem.org. While not containing this compound itself, this example highlights the potential of MOFs in such oxidation reactions. The catalytic activity is often attributed to the metal nodes within the MOF structure, which can act as Lewis acid sites.

In the realm of hydrogenation, MOFs have been investigated as catalysts for the conversion of olefins and other unsaturated compounds. For example, the hydrogenation of stilbene has been studied using MOF-based catalysts researchgate.nethepvs.ch. The porous nature and high surface area of MOFs can facilitate the dispersion of catalytically active metal nanoparticles, enhancing their efficacy. The flexibility of the framework may also contribute to the catalytic process by allowing for conformational changes that accommodate reactants and transition states.

The table below summarizes representative catalytic performance data for MOFs in reactions relevant to the functionalities present in this compound.

| Catalyst | Reaction | Substrate | Product | Conversion (%) | Selectivity (%) | Reference |

| Ce-BTC | Oxidation | Ethylbenzene | Acetophenone | 84.99 | 95.63 | arabjchem.org |

| RuNi@UiO-66(Ce) | Hydrogenation | Dicyclopentadiene | Tetrahydrodicyclopentadiene | 100 | ~100 | researchgate.net |

Gas Adsorption and Separation Performance of MOF Materials

The flexible nature of MOFs constructed from linkers like this compound can lead to interesting gas adsorption behaviors, such as "gate-opening" or "breathing" phenomena. This structural dynamism allows the material to selectively adsorb certain gases over others based on their size, shape, and chemical properties, making them promising candidates for gas separation and storage applications.

MOFs with flexible linkers have been extensively studied for their ability to capture carbon dioxide (CO2). For instance, a flexible MOF, ZnDatzBdc, demonstrated high-performance selective CO2 capture from nitrogen (N2) and methane (B114726) (CH4) through a discriminatory gate-opening effect. This material exhibited remarkable CO2 selectivity with uptake ratios of CO2/N2 of 107 at 273 K and CO2/CH4 of 35 at 273 K at 100 kPa nih.gov. Another study on a flexible MOF, SNU-110, also showed selective CO2 adsorption over N2, O2, H2, and CH4 rsc.org.

In addition to CO2 capture, these materials have been explored for the storage of hydrogen (H2) and methane (CH4), which are important clean energy carriers. A stilbene-based MOF, PCN-11, showed an excess methane uptake of 171 cm³(STP)/cm³ at 298 K and 35 bar, which is close to the Department of Energy's target for methane storage acs.org. The same material also exhibited a significant hydrogen uptake of 5.05 wt% at 77 K and around 20 atm acs.org. The performance of these materials is often linked to their high surface areas and the presence of specific binding sites within the pores.

The following interactive data table summarizes the gas adsorption performance of several flexible MOFs, illustrating their potential in gas separation and storage.

| MOF Material | Gas | Temperature (K) | Pressure (bar) | Adsorption Capacity | Selectivity | Reference |

| ZnDatzBdc | CO2 | 273 | 1 | - | CO2/N2: 107 | nih.gov |

| ZnDatzBdc | CO2 | 273 | 1 | - | CO2/CH4: 35 | nih.gov |

| SNU-110 | CO2 | 195 | 1 | ~140 cm³/g | Selective over N2, O2, H2, CH4 | rsc.org |

| PCN-11 | H2 | 77 | ~20 | 5.05 wt% | - | acs.org |

| PCN-11 | CH4 | 298 | 35 | 171 cm³(STP)/cm³ | - | acs.org |

1,2 Bis 4 Formylphenyl Ethane in Schiff Base Chemistry and Macrocyclic Systems

Condensation Reactions with Amines for Schiff Base Formation

The condensation of an aldehyde or ketone with a primary amine is a fundamental reaction in organic chemistry that yields a Schiff base, a compound containing a carbon-nitrogen double bond (azomethine or imine group). peerj.com For a dialdehyde (B1249045) like 1,2-bis(4-formylphenyl)ethane, this reaction can occur at both formyl groups, allowing it to act as a linker between two amine molecules. The general reaction involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. nih.gov

The reaction is typically reversible and can be catalyzed by either acid or base. scispace.com Driving the reaction to completion often involves removing the water formed, for instance, by using a Dean-Stark apparatus or a dehydrating agent. scispace.com The stability of the resulting imine is influenced by the electronic and steric properties of both the aldehyde and amine precursors. Aromatic aldehydes, such as the formyl groups in this compound, generally form more stable Schiff bases compared to aliphatic aldehydes due to conjugation. peerj.com

The formation of a Schiff base proceeds through a two-step mechanism:

Nucleophilic Addition: The nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This leads to the formation of a tetrahedral intermediate known as a carbinolamine, which contains both an amino group and a hydroxyl group attached to the same carbon. researchgate.net

Dehydration: The carbinolamine is unstable and subsequently eliminates a molecule of water to form the stable imine. This dehydration step is often the rate-determining step and is typically acid-catalyzed. Protonation of the hydroxyl group converts it into a better leaving group (H₂O), facilitating its departure and the formation of the C=N double bond. peerj.com

Stereochemical Control: The resulting C=N double bond is stereogenic, meaning it can exist as either E or Z isomers. The stereochemical outcome is influenced by the steric hindrance of the substituents on both the carbon and nitrogen atoms. Generally, the E-isomer, where the bulkier groups are on opposite sides of the double bond, is thermodynamically more stable and thus the major product. imist.ma For Schiff bases derived from aromatic aldehydes, the equilibrium between the isomers can be influenced by reaction conditions such as temperature. researchgate.net In some cases, both isomers can be formed, and their ratio determined, with computational studies showing the E-isomer to be slightly more stable energetically. imist.maimist.ma

A significant application of the Schiff base chemistry of this compound analogues is in the synthesis of complex heterocyclic compounds like benzimidazoles. Research has demonstrated a facile route for synthesizing extended dicationic bis-benzimidazoles using trans-1,2-bis(4-formylphenyl)ethene, a close analogue of the subject compound. In this synthesis, the dialdehyde is a key intermediate.

The process begins with the reduction of trans-1,2-bis(4-cyanophenyl)ethene to yield trans-1,2-bis(4-formylphenyl)ethene. This dialdehyde then undergoes an oxidative coupling reaction with 3,4-diamino-benzamidines, facilitated by 1,4-benzoquinone. This step involves the condensation of the aldehyde groups with the diamine, forming imine intermediates that cyclize to create the benzimidazole rings, ultimately yielding the target dicationic bis-benzimidazole molecules. These compounds have shown significant in vitro activity against microorganisms like B. subtilis.

Macrocyclic and Supramolecular Assemblies Derived from this compound Analogues

The geometry of this compound, with its two reactive aldehyde groups separated by a flexible linker, makes it and its structural analogues ideal precursors for constructing large, cyclic molecules (macrocycles) and complex, multi-component structures (supramolecular assemblies). The condensation reaction with diamines is a cornerstone of this approach, leading to the formation of macrocycles through a [2+2], [3+3], or higher-order cyclization, where two or more molecules of the dialdehyde react with an equal number of diamine molecules.

The outcome of such reactions—whether a simple dimer, a larger macrocycle, or even an interlocked structure like a catenane—is governed by thermodynamic control. researchgate.net The flexibility of the ethane (B1197151) linker in this compound allows it to adopt various conformations, which can influence the size and shape of the resulting assembly. Analogues with different linkers, such as the more rigid ethene or different lengths of alkane chains, can be used to tune the properties of the final supramolecular structure. For instance, studies on analogues like 3,7-bis(formylphenyl)phenothiazines have shown that the substitution pattern on the aromatic rings can direct the reaction towards either macrocycles or researchgate.netcatenanes. researchgate.net

The synthesis of macrocycles via Schiff base condensation can often be directed by the presence of a metal ion, a process known as template synthesis. The metal ion coordinates to the donor atoms (typically nitrogen and oxygen) of the reacting components, organizing them into a specific spatial arrangement that favors cyclization over polymerization. scispace.com This "template effect" significantly enhances the yield of the desired macrocycle.

For dialdehydes like this compound and its analogues, reaction with a diamine in the presence of a suitable metal salt (e.g., of Ni(II), Cu(II), or Zn(II)) can lead to the formation of a macrocyclic Schiff base complex. The size of the resulting macrocycle and the coordination geometry of the complex are dictated by the coordination preferences of the metal ion. This method has been widely used to create a vast array of macrocyclic complexes with diverse structures and functions. mdpi.com For example, the condensation of bis(o-formylphenyl) selenide with diethylenetriamine leads to a metal-free dimerization to form a 28-membered macrocycle. ias.ac.in The introduction of a metal ion could template the formation of different ring sizes.

Beyond two-dimensional macrocycles, aromatic dialdehydes can be used to construct three-dimensional, cage-like molecules and capsules through coordination-driven self-assembly. researchgate.net This strategy typically involves reacting a ditopic ligand, such as this compound, with a tri- or tetratopic amine linker in the presence of a metal ion that can act as a "clip" or "corner" for the resulting polyhedron. escholarship.org

The final geometry of the molecular cage is determined by the angles of the building blocks and the coordination geometry of the metal ion. While specific examples using this compound are not prominent, analogous systems demonstrate the principle. For instance, tritopic aldehydes like tris(4-formylphenyl)phosphate can react with tritopic amines to self-assemble into complex [4+4] molecular cages. researchgate.net The ditopic nature of this compound makes it a suitable candidate for forming the "faces" or "edges" of such polyhedral structures when combined with appropriate multi-topic linkers and metal ions.

Functional Implications of Schiff Base Derivatives

Schiff bases and their metal complexes are a class of compounds renowned for their wide spectrum of functional applications, stemming from the properties of the azomethine group and the ability to chelate metal ions. scispace.com Derivatives of this compound are expected to share in this functional diversity.

Biological Activity: Schiff bases have been extensively studied for their biological activities, which include antimicrobial, antifungal, antiviral, anti-inflammatory, and anticancer properties. anjs.edu.iqzu.edu.pknih.gov The imine linkage is often critical for their biological function. nih.gov Metal complexes of Schiff bases frequently exhibit enhanced biological activity compared to the free ligands, a phenomenon attributed to the principles of chelation theory. zu.edu.pk Bis-Schiff bases, such as those derived from this compound, are of particular interest as they can coordinate to one or two metal centers, potentially leading to enhanced or novel biological effects, including potent cholinesterase inhibition. rsc.org

Catalysis: Schiff base metal complexes are highly effective catalysts for a wide range of organic transformations. researchgate.netchemijournal.com They are used in both homogeneous and heterogeneous catalysis for reactions such as oxidations, reductions, polymerizations, and various carbon-carbon bond-forming reactions. researchgate.netresearchgate.netchemijournal.com The catalytic activity can be finely tuned by modifying the structure of the Schiff base ligand or changing the central metal ion. scispace.com The bis-Schiff base ligands that can be formed from this compound could be used to create binuclear metal complexes, which may exhibit unique catalytic properties due to the cooperative effects between the two metal centers.

Employment as Ligands for Coordination Polymers

Schiff base ligands derived from this compound are excellent candidates for the construction of coordination polymers. These polymers are formed by the self-assembly of metal ions with organic ligands, creating one-, two-, or three-dimensional networks. The structural diversity of these materials is vast, and the properties of the resulting polymer are highly dependent on the geometry of the ligand, the coordination preference of the metal ion, and the reaction conditions.

The flexibility of the ethane linker in this compound-based ligands is a key factor in determining the final structure of the coordination polymer. This flexibility allows the ligand to bend and rotate, accommodating different metal centers and leading to a variety of network topologies. For instance, similar flexible bis(benzimidazole) ligands have been used to create coordination polymers with diverse structures, from 2D layers to complex 3D interpenetrating networks. rsc.org The choice of metal ion and ancillary ligands can further direct the self-assembly process to yield desired architectures.

While specific studies on coordination polymers derived from this compound are not extensively documented, the principles of coordination chemistry suggest that its Schiff base derivatives would readily form stable complexes with a range of transition metals. The imine nitrogen atoms of the Schiff base provide effective coordination sites for metal ions. The resulting coordination polymers could have potential applications in areas such as gas storage, separation, and as functional materials with interesting optical or magnetic properties.

Table 1: Examples of Coordination Polymers with Flexible Bis-Ligands

| Ligand Type | Metal Ion | Resulting Polymer Dimensionality | Reference |

| Flexible bis(benzimidazole) | Co(II) | 2D and 3D | rsc.org |

| Flexible bis(phosphinoferrocene) | Pd(II), Au(I) | Macrocyclic and Tetranuclear | mdpi.com |

| Flexible bis-pyridyl-bis-amide | Co(II) | Entangled Networks |

Catalytic Applications of Schiff Base Metal Complexes

Schiff base metal complexes are well-known for their catalytic activity in a variety of organic transformations. The metal center in these complexes can act as a Lewis acid, activating substrates, while the ligand environment can be tuned to control the selectivity of the reaction. The high thermal and moisture stability of many Schiff base complexes makes them suitable for use as catalysts under various reaction conditions. researchgate.netchemijournal.com

Metal complexes derived from Schiff bases of this compound are expected to exhibit catalytic properties. The bidentate or polydentate nature of these ligands would form stable chelates with transition metals, creating active catalytic sites. While direct catalytic applications of complexes from this specific ligand are not widely reported, analogous systems demonstrate a broad range of catalytic activities.

Table 2: Catalytic Applications of Analagous Schiff Base Metal Complexes

| Metal Complex System | Catalytic Reaction | Product Yield/Efficiency | Reference |

| Cu(II) Schiff Base Complex | Claisen–Schmidt Condensation | >90% | mdpi.com |

| Co(II) Coordination Polymer | Degradation of Congo Red | Not specified | rsc.org |

| Pd@Mn(II) Coordination Polymer | Hydrogenation of 1,3-butadiene | 61.3% conversion at 70 °C | semanticscholar.org |

The development of new Schiff base metal complexes as catalysts is an active area of research, driven by the need for efficient and selective catalysts for organic synthesis. The structural features of this compound make it a promising precursor for ligands in this field.

Organic Transformations and Reactivity Profiles of the Formyl Groups of 1,2 Bis 4 Formylphenyl Ethane

Selective Reduction and Oxidation Reactions of Aldehyde Functionalities

The aldehyde groups of 1,2-bis(4-formylphenyl)ethane can be readily reduced to primary alcohols or oxidized to carboxylic acids, yielding the corresponding diol or dicarboxylic acid. The choice of reagent is crucial for achieving the desired transformation selectively.

Reduction to 1,2-Bis(4-hydroxymethyl)phenyl)ethane: The formyl groups can be selectively reduced to hydroxymethyl groups using mild reducing agents. Common reagents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). Due to the milder nature and higher functional group tolerance of NaBH₄, it is often preferred for the reduction of aldehydes in the presence of other reducible groups. The reaction typically proceeds with high yield under standard conditions.

Oxidation to 4,4'-(Ethane-1,2-diyl)dibenzoic acid: Conversely, the aldehyde functionalities can be oxidized to carboxylic acid groups. Strong oxidizing agents are generally required for this conversion. Reagents such as potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid) are effective for oxidizing aromatic aldehydes. The resulting product, 4,4'-(ethane-1,2-diyl)dibenzoic acid, is a rigid dicarboxylic acid linker used in polymer synthesis.

Table 1: Exemplary Reagents for Redox Reactions

| Transformation | Product | Typical Reagents |

|---|---|---|

| Reduction | 1,2-Bis(4-hydroxymethyl)phenyl)ethane | Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄) |

| Oxidation | 4,4'-(Ethane-1,2-diyl)dibenzoic acid | Potassium permanganate (KMnO₄), Jones Reagent (CrO₃/H₂SO₄) |

Carbon-Carbon Bond Forming Reactions (e.g., Knoevenagel, Aldol Condensations)

The electrophilic nature of the aldehyde's carbonyl carbon makes it an excellent substrate for various carbon-carbon bond-forming reactions, allowing for the extension of the molecule's carbon framework.

Knoevenagel Condensation: The Knoevenagel condensation involves the reaction of an aldehyde with a compound containing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups), typically catalyzed by a weak base. sigmaaldrich.com For this compound, this reaction would occur at both aldehyde sites, leading to the formation of a symmetrical molecule with new carbon-carbon double bonds. Common active methylene compounds include diethyl malonate, malononitrile, and cyanoacetic acid. prepchem.com The resulting α,β-unsaturated products are valuable intermediates in further organic syntheses. researchgate.net The reaction is driven to completion by the dehydration of the intermediate aldol-type adduct. sigmaaldrich.com

Aldol Condensation: In an Aldol condensation, an enolate ion reacts with a carbonyl compound to form a β-hydroxy carbonyl compound, which may then dehydrate to an α,β-unsaturated carbonyl. nih.gov this compound can act as the electrophilic partner in a crossed Aldol condensation, reacting with an enolizable ketone or aldehyde. Since this compound has no α-hydrogens, it cannot form an enolate itself and therefore does not undergo self-condensation, which simplifies the product mixture in crossed reactions.

Wittig Reaction: The Wittig reaction provides a reliable method for converting aldehydes into alkenes with a high degree of control over the location of the double bond. nih.govresearchgate.net The reaction involves a phosphorus ylide (Wittig reagent) attacking the aldehyde. smolecule.com Both formyl groups of this compound can react with two equivalents of a Wittig reagent to yield symmetrical divinyl compounds. The stereochemistry of the resulting alkene (E or Z) depends on the nature of the substituents on the ylide. researchgate.net

Table 2: Common Carbon-Carbon Bond Forming Reactions

| Reaction | Reactant Partner | Resulting Functional Group |

|---|---|---|

| Knoevenagel Condensation | Active methylene compound (e.g., malononitrile) | α,β-unsaturated dinitrile |

| Aldol Condensation | Enolate of a ketone (e.g., acetone) | α,β-unsaturated ketone |

| Wittig Reaction | Phosphorus ylide (e.g., Ph₃P=CH₂) | Alkene (vinyl group) |

Strategies for Aldehyde Group Protection and Deprotection

In multi-step syntheses, it is often necessary to temporarily block the reactive aldehyde groups to prevent them from participating in undesired side reactions. This is achieved by converting them into a less reactive functional group, known as a protecting group.

The most common strategy for protecting aldehydes is the formation of acetals. lookchem.com This is typically achieved by reacting the aldehyde with an excess of an alcohol or a diol in the presence of an acid catalyst. Cyclic acetals, formed with diols like ethylene (B1197577) glycol (forming a 1,3-dioxolane (B20135) ring) or 1,3-propanediol (B51772) (forming a 1,3-dioxane (B1201747) ring), are particularly stable. chemscene.com

Protection: Both formyl groups of this compound can be protected simultaneously by reacting the molecule with at least two equivalents of a diol, such as ethylene glycol, under acidic conditions (e.g., with a catalytic amount of p-toluenesulfonic acid). The formation of water as a byproduct means the reaction is reversible, and water is typically removed using a Dean-Stark apparatus to drive the reaction to completion. chemscene.com

Deprotection: Acetals are stable to bases, nucleophiles, and hydrides but are readily cleaved by treatment with aqueous acid, which hydrolyzes the acetal (B89532) to regenerate the original aldehyde and the diol. researchgate.net This orthogonality allows for selective deprotection without affecting other acid-sensitive groups that might be present in the molecule.

Table 3: Acetal Protection and Deprotection

| Step | Reagents | Product |

|---|---|---|

| Protection | Ethylene glycol, cat. H⁺ | 1,2-Bis(4-(1,3-dioxolan-2-yl)phenyl)ethane |

| Deprotection | H₃O⁺ (aq. acid) | This compound |

Chemical Derivatization for Post-Synthetic Functionalization

The formyl groups of this compound are ideal handles for chemical derivatization, particularly for the synthesis of larger, more complex structures such as polymers and porous materials.

Schiff Base Condensation: One of the most important reactions for derivatization is the formation of Schiff bases (or imines) through condensation with primary amines. rsc.org This reaction is highly efficient and forms the basis for the construction of Covalent Organic Frameworks (COFs). smolecule.com this compound can be condensed with various multitopic amines to create crystalline, porous 2D COFs. smolecule.com These materials possess ordered nanopores and high surface areas, making them suitable for applications in gas storage and catalysis. The formation of the imine linkage is reversible, which allows for the "error-checking" necessary to form a highly ordered crystalline material.

This approach is analogous to the use of similar dialdehydes, such as 4,4'-(ethyne-1,2-diyl)dibenzaldehyde, which are key building blocks for COFs through imine linkages. smolecule.comossila.com The resulting frameworks can sometimes be modified after their initial synthesis in a process known as post-synthetic modification, further expanding their functional diversity. nih.govresearchgate.netrsc.org

Emerging Research Directions and Future Outlook

Integration into Hybrid Materials and Composites for Synergistic Effects

A significant frontier in the development of materials from 1,2-Bis(4-formylphenyl)ethane lies in the creation of hybrid materials and composites. By combining polymers or covalent organic frameworks (COFs) derived from this building block with other functional materials, researchers aim to produce composites that exhibit synergistic properties, surpassing the performance of the individual components.

The primary strategy involves embedding or growing the porous organic structure in the presence of other materials such as graphene, metal nanoparticles, or metal oxides. For instance, integrating a COF synthesized from this compound with graphene or reduced graphene oxide could yield a composite with both high porosity and excellent electrical conductivity. mdpi.comacs.org Such a material would be a promising candidate for applications in energy storage, such as supercapacitor electrodes, where the graphene provides an efficient electron transport network and the COF offers a high surface area for ion adsorption. acs.org

Another promising avenue is the creation of magnetic composites. By synthesizing the porous framework around magnetic nanoparticles, such as iron oxide (Fe₃O₄), the resulting composite gains magnetic properties, allowing for easy and rapid separation from a reaction mixture using an external magnet. nih.gov This is particularly advantageous for applications in catalysis and environmental remediation, where the recovery and reuse of the porous material are crucial for economic and environmental sustainability.

The flexible ethane (B1197151) linker in this compound can also impart unique mechanical properties to these composites. When integrated into a polymer matrix, the resulting material could exhibit enhanced flexibility and resilience while retaining the functional porosity of the framework. These hybrid materials could find use in flexible sensors or membranes for separation processes.

| Component A | Component B | Potential Synergistic Effect | Potential Application |

| COF from this compound | Graphene/rGO | High Surface Area + High Electrical Conductivity | Supercapacitors, Electrocatalysis |

| COF from this compound | Iron Oxide (Fe₃O₄) Nanoparticles | Porosity + Magnetic Separability | Recyclable Catalysts, Adsorbents |

| COF from this compound | Conductive Polymers | Porosity + Enhanced Charge Transport | Chemiresistive Sensors |

| COF from this compound | Metal Nanoparticles (e.g., Pd, Au) | High Surface Area + Catalytic Activity | Heterogeneous Catalysis |

Advanced Spectroscopic and Microscopic Characterization of Complex Architectures

To fully understand and optimize the properties of complex architectures derived from this compound, researchers are moving beyond standard characterization techniques like X-ray diffraction (XRD) and scanning electron microscopy (SEM). Advanced methods are required to probe the local structure, defects, and dynamics within these materials.

Solid-State Nuclear Magnetic Resonance (ssNMR) spectroscopy is a particularly powerful tool for characterizing COFs and other porous polymers. researchgate.net Since these materials can have varying degrees of crystallinity and may contain structural defects, ssNMR can provide atomic-level information about the local chemical environment, connectivity of the building blocks, and the presence of unreacted functional groups at the edges of the crystallites. researchgate.netrsc.org High-field and fast-spinning ¹H MAS NMR, for example, can resolve different proton species within the framework, helping to quantify defects and understand stacking effects. rsc.org

Positron Annihilation Lifetime Spectroscopy (PALS) is an emerging non-destructive technique for accurately characterizing the porosity of these materials. nih.govrmit.edu.au Unlike gas sorption techniques that rely on probe molecules accessing the pores, PALS uses positrons to probe the free volume holes, providing direct information on pore size, distribution, and connectivity, even for closed or inaccessible pores. nih.govnih.gov This is crucial for understanding the true porous nature of materials derived from this compound and correlating it with their performance in applications like gas storage and separation.

These advanced techniques provide a deeper understanding of the structure-property relationships that govern the functionality of these complex materials.

| Technique | Information Gained | Relevance for this compound Architectures |

| Solid-State NMR (ssNMR) | Local chemical environment, atomic connectivity, structural defects, host-guest interactions. | Characterizes the degree of polymerization, identifies defects in the framework, and studies interactions with adsorbed molecules. researchgate.net |

| Positron Annihilation Lifetime Spectroscopy (PALS) | Pore size, pore size distribution, pore connectivity, and free volume information. | Provides a detailed and probe-independent analysis of the microporosity and mesoporosity critical for separation and storage applications. nih.govrmit.edu.au |

| High-Resolution Transmission Electron Microscopy (HR-TEM) | Direct visualization of crystal lattice, pore structures, and defects at the nanoscale. | Confirms the ordered structure of COFs and allows for direct imaging of the porous channels. |

| In-situ Spectroscopies (e.g., IR, Raman) | Real-time monitoring of structural changes during synthesis or under operational conditions. | Elucidates formation mechanisms and provides insights into dynamic processes like guest adsorption. |

Computational Design and Predictive Modeling for Novel Materials and Architectures

The development of novel materials from this compound is increasingly being guided by computational design and predictive modeling. These theoretical approaches allow researchers to simulate and predict the structures and properties of new materials before undertaking their synthesis, which can significantly accelerate the discovery process.

Density Functional Theory (DFT) is widely used to calculate the electronic properties of polymers and frameworks. dtu.dkjournaljmsrr.com By performing DFT calculations, researchers can predict key parameters such as the HOMO and LUMO energy levels, band gaps, and charge carrier mobilities. dtu.dk This information is vital for designing materials for specific electronic and optoelectronic applications, such as semiconductors or photocatalysts. DFT can also be used to study the interaction energies between guest molecules and the porous host, providing insights into the selectivity of the material for certain gases or molecules.

Molecular Dynamics (MD) simulations are employed to model the dynamic behavior of these materials and their interactions with other molecules. MD can be used to predict the mechanical properties (e.g., bulk modulus, shear modulus) of composites, offering a way to screen for materials with desired flexibility or rigidity. mdpi.com Furthermore, MD simulations can model the diffusion of gases and liquids through the pores of the framework, which is essential for designing efficient membranes for separation processes.

By combining these computational tools in a multiscale modeling approach, it is possible to build a comprehensive understanding of a material, from the electronic structure of its building blocks to the bulk properties of the final architecture. qucosa.de This predictive capability is invaluable for rationally designing the next generation of materials based on this compound with precisely tailored functionalities.

Potential Applications in Smart Materials and Responsive Systems

A forward-looking research direction is the application of this compound in the creation of "smart" materials or responsive systems. These are materials designed to change their physical or chemical properties in response to an external stimulus, such as light, pH, or the presence of a specific chemical analyte. mdpi.comnih.govrsc.org

The chemical structure of this compound contains features that could be exploited for this purpose. The aromatic aldehyde groups are known to be reactive and can participate in photochemical reactions, suggesting their potential use as photoinitiators or as part of a photoresponsive system. nih.gov For example, polymers or frameworks incorporating this unit could be designed to undergo a structural change or release a payload upon exposure to UV light. This could be achieved by incorporating other photochromic molecules, such as azobenzenes or diarylethenes, that can isomerize upon irradiation, leading to a change in the pore size or shape of the material. nih.govrsc.org

The flexible ethane bridge between the two phenyl rings could also play a crucial role in responsive systems. This flexibility allows for potential conformational changes within the material's backbone. If these changes can be triggered by an external stimulus, it could lead to macroscopic changes in the material's properties, such as swelling/shrinking, changes in optical properties, or controlled release of encapsulated guest molecules. While still a nascent area for this specific compound, the principles of designing stimuli-responsive polymers are well-established, and applying them to the unique structural motif of this compound represents a promising avenue for future research. nih.govrsc.org

Q & A

Q. What synthetic methodologies are commonly employed to prepare 1,2-bis(aryl)ethane derivatives, and how can they be adapted for 1,2-bis(4-formylphenyl)ethane?

A stepwise approach is often used for symmetric bis(aryl)ethane derivatives. For example, nucleophilic substitution between dihaloethanes and aryloxy/carboxylate precursors (e.g., ethyl 4-hydroxybenzoate and 1,2-dibromoethane) can yield intermediates like 1,2-bis(4-carboxyphenoxy)ethane . To synthesize this compound, formylation of pre-synthesized bis(aryl) intermediates (e.g., via Vilsmeier-Haack or Duff reactions) could be explored. Characterization via NMR (e.g., monitoring aldehyde proton signals at ~9-10 ppm) and melting point analysis (cf. 139–142°C for analogous phosphino derivatives ) would validate purity.

Q. How can crystallographic data resolve ambiguities in the molecular conformation of this compound?

Single-crystal X-ray diffraction (SCXRD) is critical for confirming molecular geometry. For example, analogous compounds like 1,2-bis(4-methylphenoxy)ethane show distinct torsion angles between aryl groups and the ethane backbone, which influence packing and reactivity . SCXRD analysis of this compound would clarify whether the formyl groups adopt coplanar or staggered orientations, impacting intermolecular interactions (e.g., hydrogen bonding) .

Advanced Research Questions

Q. How do steric and electronic effects of substituents influence the catalytic activity of bis(aryl)ethane derivatives in oxidation reactions?

Studies on 1,2-bis(4-pyridyl)ethane in Cr(VI)-mediated oxidations reveal that electron-donating groups enhance catalytic efficiency by stabilizing transition states. Rate constants (log Kobs) show first-order dependency on catalyst concentration, with linear correlations (r = 0.999) indicating mechanistic consistency . For this compound, the electron-withdrawing formyl groups may alter redox potentials, requiring optimization of reaction conditions (e.g., pH, temperature) to balance activation energy and stability.

Q. What strategies mitigate contradictions in spectroscopic data for bis(aryl)ethane derivatives during structural elucidation?

Discrepancies between theoretical and observed NMR/IR spectra often arise from dynamic effects (e.g., rotational isomerism). For 1,2-bis(diphenylphosphino)ethane, NMR peaks at 1.3 ppm (CH2) and 7.1–8.0 ppm (aromatic protons) confirm rigid backbone conformations . For this compound, variable-temperature NMR and DFT calculations could resolve ambiguities in spin-spin coupling or chemical shift splitting caused by formyl group rotation.

Q. How can coordination chemistry principles guide the design of metal complexes using this compound as a ligand?

Bis(phosphino)ethane ligands (e.g., 1,2-bis(diphenylphosphino)ethane) form stable complexes with transition metals via chelation, as seen in their use for synthesizing catalysts and luminescent materials . For this compound, the formyl oxygen atoms could act as Lewis basic sites, enabling coordination to metals like Cu(II) or Mn(II). Stability constants and geometry (e.g., square planar vs. octahedral) should be assessed via titration calorimetry and X-ray absorption spectroscopy.

Methodological Notes

- Synthesis Optimization : Use kinetic studies (e.g., rate vs. catalyst loading ) to refine reaction conditions.

- Data Validation : Cross-reference SCXRD, NMR, and IR data with computational models (e.g., Hirshfeld surface analysis ).

- Safety : Handle formyl-containing compounds in inert atmospheres to prevent oxidation; refer to risk phrases (e.g., R36/37/38 ) for lab protocols.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.